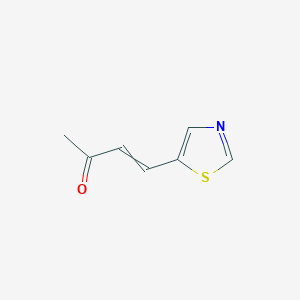

4-(1,3-thiazol-5-yl)but-3-en-2-one

Description

Significance of the Thiazole (B1198619) Heterocycle in Organic Synthesis and Functional Molecules

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the fields of organic synthesis and medicinal chemistry. numberanalytics.comnih.gov Its unique structural and electronic properties, including aromaticity and the presence of both a basic nitrogen and a reactive sulfur atom, make it a versatile building block for a vast array of functional molecules. numberanalytics.comneliti.com The thiazole moiety is a key component in numerous biologically active compounds, including natural products and synthetic drugs. nih.govwikipedia.org

A prominent example of a thiazole-containing natural product is Thiamine (Vitamin B1), which is essential for various metabolic processes. neliti.com In the realm of pharmaceuticals, the thiazole ring is present in a wide range of drugs, such as the non-steroidal anti-inflammatory drug Meloxicam and the antibiotic Cefixime. wikipedia.orgwikipedia.org Furthermore, thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. numberanalytics.comnih.gov The ability of the thiazole ring to be modified at various positions allows for the fine-tuning of the physicochemical and biological properties of the resulting molecules, making it an attractive scaffold for drug discovery and development. nih.gov Beyond pharmaceuticals, thiazole derivatives find applications in materials science, including in the development of conductive polymers and organic light-emitting diodes (OLEDs). numberanalytics.com

The synthesis of thiazole-containing compounds is a well-established area of organic chemistry, with classic methods like the Hantzsch thiazole synthesis providing reliable routes to this important heterocycle. wikipedia.org The continued exploration of new synthetic methodologies and the diverse applications of thiazole derivatives underscore their enduring significance in modern chemical research. neliti.com

Role of the α,β-Unsaturated Ketone Moiety in Chemical Reactivity and Biological Recognition

The α,β-unsaturated ketone, also known as an enone, is a highly reactive functional group that plays a critical role in both chemical synthesis and biological processes. This moiety consists of an alkene conjugated with a ketone, and its reactivity is characterized by the presence of two electrophilic sites: the carbonyl carbon and the β-carbon. pressbooks.pub This dual reactivity allows α,β-unsaturated ketones to undergo both 1,2-addition (direct addition to the carbonyl group) and 1,4-addition (conjugate or Michael addition). pressbooks.pub

The type of addition that occurs depends on the nature of the nucleophile. Strong nucleophiles tend to favor 1,2-addition, while weaker nucleophiles typically lead to 1,4-addition. pressbooks.pub The Michael addition is a particularly important reaction of α,β-unsaturated ketones, where a soft nucleophile, such as an enolate or a thiol, adds to the β-carbon. researchgate.net This reaction is widely used in organic synthesis to form new carbon-carbon bonds.

From a biological perspective, the α,β-unsaturated ketone moiety is recognized as a key structural feature in many biologically active molecules. nih.gov Its ability to act as a Michael acceptor allows it to covalently bind to nucleophilic residues, such as cysteine, in proteins and enzymes. researchgate.netnih.gov This covalent modification can lead to the modulation of protein function and is the basis for the biological activity of many natural and synthetic compounds. researchgate.netnih.gov For instance, some natural ligands for the peroxisome proliferator-activated receptor gamma (PPARγ) contain an α,β-unsaturated ketone that forms a covalent bond with a cysteine residue in the receptor's ligand-binding pocket. nih.gov

The reactivity of the α,β-unsaturated ketone is not only responsible for its biological activity but can also be associated with toxicity. researchgate.net The ability to form covalent adducts with biomolecules can lead to cellular dysfunction. nih.govresearchgate.net Therefore, the design of drugs containing this moiety requires a careful balance between achieving the desired therapeutic effect and minimizing potential off-target toxicity.

Research Rationale for Investigating 4-(1,3-thiazol-5-yl)but-3-en-2-one: Addressing Knowledge Gaps and Formulating Objectives

The compound this compound represents a unique molecular architecture that combines the significant pharmacological scaffold of the thiazole ring with the reactive and biologically relevant α,β-unsaturated ketone moiety. While both individual components have been extensively studied, the specific properties and potential applications of their combination in this particular structure remain an area with significant knowledge gaps. The rationale for investigating this compound stems from the potential for synergistic or novel chemical and biological activities arising from the juxtaposition of these two functional groups.

The primary research objectives for the study of this compound are:

Synthesis and Characterization: To develop an efficient and scalable synthetic route to this compound and to fully characterize its structure using modern spectroscopic techniques. While the synthesis of related thiazole-containing chalcones and pyrazoles has been reported, specific methods for this butenone derivative are not extensively documented. nih.gov

Exploration of Chemical Reactivity: To investigate the chemical reactivity of the α,β-unsaturated ketone moiety in the context of the electron-donating or -withdrawing effects of the thiazole ring. This includes studying its propensity for Michael additions and other characteristic reactions of enones.

Investigation of Biological Activity: To screen this compound for a range of biological activities, drawing upon the known pharmacological profiles of both thiazoles and α,β-unsaturated ketones. Potential areas of interest include anticancer, antimicrobial, and anti-inflammatory activities. numberanalytics.comnih.govresearchgate.net The presence of the α,β-unsaturated ketone suggests a potential for covalent interactions with biological targets, which could lead to potent and long-lasting effects. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a series of derivatives of this compound to establish preliminary structure-activity relationships. This will provide valuable insights for the design of more potent and selective analogues.

By addressing these objectives, this research aims to fill the existing knowledge gaps surrounding this compound and to lay the groundwork for its potential development as a novel therapeutic agent or a versatile synthetic intermediate.

Scope and Organizational Framework of the Academic Research Outline

This research article is structured to provide a comprehensive and systematic investigation of the chemical compound this compound. The scope of this work is strictly focused on the chemical synthesis, structural elucidation, reactivity, and preliminary biological evaluation of this specific molecule and its closely related derivatives. The study is organized into the following distinct sections, each addressing a key aspect of the research:

Section 1: Introduction: This section provides a broad overview of the significance of thiazole-containing compounds and α,β-unsaturated ketones in chemical and biological research. It establishes the rationale for the current study, outlines the research objectives, and defines the scope of the investigation.

Section 2: Synthesis and Characterization: This section will detail the synthetic route developed for this compound. It will include a step-by-step experimental procedure, along with the full spectroscopic characterization data (e.g., NMR, IR, Mass Spectrometry) that confirms the structure of the target compound.

Section 3: Chemical Reactivity Studies: This section will explore the chemical behavior of this compound, with a particular focus on the reactions of the α,β-unsaturated ketone moiety. The results of reactions such as Michael additions will be presented and discussed in the context of the electronic influence of the thiazole ring.

Section 4: Biological Evaluation: This section will present the findings from the in vitro biological screening of this compound. The results of assays for activities such as anticancer and antimicrobial will be reported and analyzed.

Section 5: Structure-Activity Relationship (SAR) Studies: This section will describe the synthesis of a limited series of analogues of the lead compound and the results of their biological evaluation. The aim is to identify key structural features that are important for the observed biological activity.

All experimental procedures and data analysis will be presented in a clear and concise manner to ensure reproducibility. The article will adhere to the highest standards of scientific rigor and will contribute new knowledge to the field of heterocyclic and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C7H7NOS |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

4-(1,3-thiazol-5-yl)but-3-en-2-one |

InChI |

InChI=1S/C7H7NOS/c1-6(9)2-3-7-4-8-5-10-7/h2-5H,1H3 |

InChI Key |

XGGYYGQCXYCAED-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC1=CN=CS1 |

Origin of Product |

United States |

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Crystallographic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. For 4-(1,3-thiazol-5-yl)but-3-en-2-one, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would provide a complete picture of the atomic connectivity and spatial arrangement.

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), would indicate the electronic environment of the protons.

Thiazole (B1198619) Protons: The protons on the thiazole ring (at positions 2 and 4) would likely appear in the aromatic region, typically between 7.0 and 9.0 ppm. chemicalbook.com The exact chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms.

Vinylic Protons: The two protons on the carbon-carbon double bond (–CH=CH–) would resonate in the range of 5.0-7.5 ppm. The coupling constant (J), measured in Hertz (Hz), between these two protons would be crucial for determining the stereochemistry of the double bond. A larger J value (typically 12-18 Hz) would indicate a trans (E) configuration, while a smaller value (6-12 Hz) would suggest a cis (Z) configuration.

Methyl Protons: The three protons of the methyl group (CH₃) adjacent to the carbonyl group would appear as a singlet in the upfield region, likely around 2.0-2.5 ppm.

If experimental data were available, a data table would be presented as follows:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 (thiazole) | 8.5 - 9.0 | s | - |

| H4 (thiazole) | 7.5 - 8.0 | s | - |

| Vinylic H (α to C=O) | 6.0 - 6.5 | d | 12-18 (for E) |

| Vinylic H (β to C=O) | 7.0 - 7.5 | d | 12-18 (for E) |

| CH₃ | 2.0 - 2.5 | s | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The carbon of the ketone group (C=O) would be the most downfield signal, expected in the range of 195-210 ppm. youtube.com

Thiazole Carbons: The carbons of the thiazole ring would appear between approximately 115 and 155 ppm. researchgate.net

Vinylic Carbons: The two carbons of the C=C double bond would resonate in the 120-140 ppm region.

Methyl Carbon: The methyl carbon (CH₃) would be the most upfield signal, typically found between 20 and 30 ppm. youtube.com

A representative data table for expected ¹³C NMR data would look like this:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 210 |

| C2 (thiazole) | 150 - 155 |

| C4 (thiazole) | 115 - 120 |

| C5 (thiazole) | 140 - 145 |

| Vinylic C (α to C=O) | 125 - 135 |

| Vinylic C (β to C=O) | 130 - 140 |

| CH₃ | 20 - 30 |

To unambiguously assign all proton and carbon signals and to determine the molecule's conformation, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the –CH=CH– spin system and its connection to the thiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be essential for establishing the connectivity between the butenone side chain and the thiazole ring, for instance, by showing a correlation from the vinylic proton to the C5 of the thiazole.

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. researchgate.net

A table summarizing the expected IR absorptions would be structured as follows:

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| C=O (Ketone) | 1670 - 1690 | Strong, sharp absorption |

| C=C (Alkene) | 1620 - 1680 | Medium intensity |

| C=N (Thiazole) | 1500 - 1600 | Medium to strong absorption |

| C-H (sp²) | 3000 - 3100 | Medium to weak absorption |

| C-H (sp³) | 2850 - 3000 | Medium to weak absorption |

Mass Spectrometry (MS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula (C₇H₇NOS). The fragmentation pattern in the mass spectrum would give structural clues. Expected fragmentation might include the loss of a methyl radical (•CH₃), a ketene (B1206846) molecule (H₂C=C=O), or cleavage of the bond between the butenone chain and the thiazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The extended π-system in this compound, which includes the thiazole ring, the C=C double bond, and the C=O group, would be expected to result in absorption in the UV region. The wavelength of maximum absorption (λmax) would likely be observed above 250 nm due to this conjugation. researchgate.net The specific λmax and the molar absorptivity (ε) would be determined experimentally.

As of the latest available data, specific X-ray crystallographic studies for the compound this compound have not been reported in the searched scientific literature. Consequently, a detailed analysis of its solid-state molecular architecture and intermolecular interactions based on single-crystal X-ray diffraction is not possible at this time.

While crystallographic data exists for related thiazole-containing structures, this information is not directly applicable to the precise molecular conformation and packing of this compound. The unique combination of the thiazole ring linked to a but-3-en-2-one (B6265698) moiety will dictate its specific crystal packing, including bond lengths, bond angles, and the nature of its intermolecular forces.

Further research, specifically the successful crystallization of this compound and subsequent X-ray diffraction analysis, is required to elucidate its three-dimensional structure and intermolecular interactions in the solid state. Such a study would provide definitive data on its molecular geometry and how the molecules arrange themselves in a crystalline lattice, offering insights into potential hydrogen bonding, π-π stacking, or other non-covalent interactions.

Reactivity and Reaction Mechanisms of 4 1,3 Thiazol 5 Yl but 3 En 2 One

Reactivity at the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone portion of the molecule is characterized by a conjugated system that includes the carbonyl group and the carbon-carbon double bond. This conjugation results in electron delocalization, creating electrophilic centers at both the carbonyl carbon and the β-carbon. libretexts.orgopenstax.org

Nucleophilic Conjugate Addition (Michael Addition) Reactions

One of the most characteristic reactions of α,β-unsaturated ketones is the nucleophilic conjugate addition, also known as the Michael addition. researchgate.net In this reaction, a nucleophile attacks the electrophilic β-carbon of the butenone chain. libretexts.org This is due to the electronic influence of the carbonyl group, which withdraws electron density from the β-carbon, making it susceptible to nucleophilic attack. openstax.org The resulting intermediate is an enolate, which is then protonated to yield the final saturated product. libretexts.org

A wide array of nucleophiles can participate in Michael additions, including amines, thiols, and carbanions (such as those derived from organocuprate reagents). openstax.orgpressbooks.pub The use of weaker nucleophiles generally favors the 1,4-addition pathway over a direct 1,2-addition to the carbonyl group. pressbooks.pub The reaction is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds.

The rate and efficiency of the Michael addition can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of substituents on the enone system. mdpi.comnih.gov For instance, the presence of substituents on the α or β carbons can affect the reaction's exothermicity and activation energy due to steric hindrance and electronic effects. nih.gov

| Factor | Influence on Michael Addition |

| Nucleophile Strength | Weaker nucleophiles favor 1,4-addition. |

| Solvent Polarity | Polar aprotic solvents can enhance reaction rates by stabilizing charged intermediates. mdpi.com |

| Substituents on Alkene | Can sterically hinder nucleophilic attack and electronically stabilize the reactant, potentially slowing the reaction. nih.govnih.gov |

Cycloaddition Reactions (e.g., [2+2] Photocycloadditions)

The carbon-carbon double bond in the α,β-unsaturated ketone moiety can participate in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic systems. For example, vinyl groups can undergo [3+2] cycloaddition reactions with various dipolar species to form five-membered heterocyclic rings. nih.govacs.org While specific examples for 4-(1,3-thiazol-5-yl)but-3-en-2-one are not extensively documented, the general reactivity of vinyl compounds suggests its potential participation in such transformations. nih.gov

Photochemically induced cycloadditions, such as [2+2] photocycloadditions, are also a possibility for α,β-unsaturated ketones, leading to the formation of cyclobutane (B1203170) rings. Furthermore, the diene system within the thiazole (B1198619) ring and the butenone side chain could potentially engage in Diels-Alder [4+2] cycloadditions, although the aromaticity of the thiazole ring might reduce its reactivity as a diene.

Electrophilic Additions to the Alkene

Electrophilic addition to the double bond of an α,β-unsaturated ketone is generally not a favored reaction pathway. The electron-withdrawing nature of the adjacent carbonyl group deactivates the alkene towards attack by electrophiles. The β-carbon, which is a site for nucleophilic attack, is electron-poor and thus not susceptible to electrophilic attack. libretexts.org Consequently, reactions such as the addition of halogens or hydrohalogenation across the double bond are less common for this class of compounds compared to simple alkenes.

Reactivity of the Thiazole Ring

The thiazole ring is an aromatic heterocycle, and its reactivity is governed by the electronic properties of the nitrogen and sulfur heteroatoms. The calculated π-electron density indicates that the C5 position is the most electron-rich, making it the primary site for electrophilic attack, while the C2 position is the most electron-deficient and thus the preferred site for nucleophilic attack. nih.govchemicalbook.com

Electrophilic Aromatic Substitution (Preferential C5, then C4)

In general, electrophilic aromatic substitution on an unsubstituted thiazole ring occurs preferentially at the C5 position. nih.govchemicalbook.com This is due to the ability of the sulfur atom to stabilize the resulting cationic intermediate (the sigma complex) through resonance. If the C5 position is already occupied, as is the case in this compound, electrophilic substitution is expected to occur at the next most reactive site, which is the C4 position. nih.govchemicalbook.com The butenone substituent at C5, being an electron-withdrawing group, would further deactivate the ring towards electrophilic attack, likely requiring more forcing conditions for reactions like nitration, halogenation, or sulfonation to proceed.

| Position on Thiazole Ring | Relative Reactivity towards Electrophiles | Reason |

| C5 | Highest | Electron-rich; stabilization of intermediate by sulfur. nih.govchemicalbook.com |

| C4 | Moderate | Second most favorable position for attack. nih.govchemicalbook.com |

| C2 | Lowest | Electron-deficient due to the adjacent nitrogen atom. nih.govchemicalbook.com |

Nucleophilic Substitution Reactions (Preferential C2)

The C2 position of the thiazole ring is the most electron-deficient due to the inductive effect of the adjacent nitrogen atom, making it susceptible to nucleophilic attack. nih.govchemicalbook.com Therefore, nucleophilic substitution reactions on the thiazole ring of this compound would be expected to occur at the C2 position, should a suitable leaving group be present at that position. In the absence of a leaving group, deprotonation at C2 can be achieved using strong bases, generating a nucleophilic C2-lithiated species that can then react with various electrophiles.

Transformations Involving Synergistic Reactivity of Both Moieties: Cascade and Tandem Processes

The unique structure of this compound suggests the potential for elegant cascade and tandem reactions, where both the thiazole and the butenone functionalities participate in a concerted or sequential manner to build molecular complexity in a single synthetic operation. The thiazole ring, an electron-rich aromatic system, can act as a nucleophile or participate in metal-catalyzed cross-coupling reactions. Concurrently, the enone system is a classic Michael acceptor and a dienophile in Diels-Alder reactions.

Theoretically, this duality could be exploited in reactions such as:

Intramolecular Cyclizations: Activation of one moiety could trigger a cyclization event with the other. For instance, protonation or Lewis acid activation of the carbonyl group could enhance the electrophilicity of the double bond, potentially leading to an intramolecular attack from the thiazole ring, if geometrically feasible.

Multicomponent Reactions: In the presence of suitable reactants, the compound could serve as a linchpin, with different components reacting selectively with the thiazole and enone parts in a one-pot synthesis.

However, a thorough review of published chemical literature reveals a notable absence of studies specifically detailing such cascade or tandem processes for this compound. While general methodologies for cascade reactions to form thiazole derivatives are known, their application to substrates bearing a reactive butenone side chain at the 5-position has not been documented. nih.gov This indicates a promising, yet unchartered, area for synthetic methodology development.

Regio- and Stereochemical Outcomes of Chemical Transformations

The prediction and control of regioselectivity and stereoselectivity are fundamental to modern synthetic chemistry. For this compound, several transformations could, in principle, lead to regio- and stereoisomeric products.

Regioselectivity: In reactions involving electrophilic attack on the thiazole ring, substitution could occur at the C2 or C4 positions. In reactions at the enone, 1,2-addition to the carbonyl or 1,4-conjugate (Michael) addition to the double bond are competing pathways.

Stereoselectivity: Reactions creating a new stereocenter, such as the reduction of the ketone or addition across the double bond, could lead to enantiomers or diastereomers. For example, in a potential [2+2] photocycloaddition, the stereochemistry of the resulting cyclobutane ring would be of critical interest. unizar.es

Despite these possibilities, specific experimental data on the regio- and stereochemical outcomes of reactions involving this compound are not available in the scientific domain. Studies on related structures, such as (Z)-4-aryliden-5(4H)-thiazolones, have shown that high stereoselectivity can be achieved in photocycloaddition reactions, but these systems are structurally distinct from the target compound. unizar.es The influence of the 5-substituted thiazole on the facial selectivity of attack at the butenone moiety has not been investigated.

Mechanistic Investigations through Kinetic Studies and Isotopic Labeling

To fully understand and optimize chemical reactions, detailed mechanistic studies are indispensable. Techniques like kinetic analysis and isotopic labeling provide deep insights into reaction pathways, transition states, and rate-determining steps.

For this compound, such studies could elucidate:

The precise mechanism of potential cascade reactions.

The factors governing regio- and stereoselectivity.

The electronic interplay between the thiazole ring and the enone system.

Isotopic labeling, for instance, could be used to track the fate of specific atoms during a reaction, confirming bond formations and cleavages. Kinetic studies would provide data on reaction rates and orders, helping to formulate a rate law consistent with a proposed mechanism.

Unfortunately, the scientific literature is devoid of any kinetic or isotopic labeling studies performed on this compound. This lack of fundamental mechanistic data further underscores the nascent stage of research into the reactivity of this compound.

Computational Chemistry and Theoretical Studies on 4 1,3 Thiazol 5 Yl but 3 En 2 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of molecules. For thiazole (B1198619) derivatives, these methods are used to understand their structure, reactivity, and spectral properties. irjweb.com

Density Functional Theory (DFT) Studies: HOMO-LUMO Analysis, Molecular Electrostatic Potential (MEP)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. epstem.net Studies on various thiazole derivatives utilize DFT to optimize molecular geometry and analyze key electronic descriptors. irjweb.comresearchgate.net The B3LYP functional is a popular choice for such calculations, often paired with basis sets like 6-311G(d,p) or 6-31+G(d,p). irjweb.comnih.govnih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily polarized, indicating potential charge transfer interactions within the molecule. nih.govmdpi.com For instance, in a study on a different thiazole derivative, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a narrow frontier orbital gap pointed to eventual charge transfer interactions and high chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.comdntb.gov.ua It illustrates the electrostatic potential on the molecule's surface. In typical MEP analyses of thiazole-containing compounds, negative potential sites (often colored red or yellow) are located around electronegative atoms like nitrogen and oxygen, indicating regions susceptible to electrophilic attack. nih.govnih.gov Conversely, positive potential sites (colored blue) are generally found around hydrogen atoms, marking them as likely points for nucleophilic attack. nih.govnih.gov

Below is a table summarizing typical findings from DFT studies on related thiazole compounds.

| Computational Method | Parameter | Typical Finding | Significance |

| DFT/B3LYP | HOMO-LUMO Energy Gap | A narrow gap indicates high reactivity. nih.gov | Predicts chemical reactivity and charge transfer. mdpi.com |

| DFT | Molecular Electrostatic Potential (MEP) | Negative regions on N, O atoms; Positive on H atoms. nih.govnih.gov | Identifies sites for electrophilic/nucleophilic attack. irjweb.com |

| DFT | Mulliken Atomic Charges | Electronegative atoms (N, O, S) show negative charges. irjweb.comepstem.net | Describes charge distribution across the molecule. epstem.net |

Ab Initio Methods and Semi-Empirical Approaches

Alongside DFT, other computational methods are employed to study thiazole derivatives.

Ab Initio Methods: These calculations are based on first principles, without using experimental data. The Hartree-Fock (HF) method is a common ab initio approach. Studies comparing HF and DFT results for thiazole derivatives have often found that DFT methods like B3LYP provide results that are superior and in better agreement with experimental data, particularly for vibrational frequencies. researchgate.net Ab initio methods have been used to study potential energy surfaces and predict tautomeric preferences in thiazole systems. researchgate.net

Semi-Empirical Approaches: These methods, such as AM1 and PM3, incorporate some experimental parameters to simplify calculations, making them faster than ab initio or DFT methods. dntb.gov.ua They have been used to calculate acidity constants (pKa) for substituted thiazole derivatives, with results showing good correlation with values derived from more computationally expensive ab initio calculations. researchgate.net

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its stability. upenn.edu For a molecule like 4-(1,3-thiazol-5-yl)but-3-en-2-one, which has rotatable bonds, multiple conformations are possible. Computational methods can explore the potential energy surface to identify the most stable conformers (global minima) and the energy barriers between them. nih.gov

Studies on related heterocyclic systems use DFT calculations to perform conformational analysis, often in conjunction with NMR experiments to validate the predicted structures. nih.gov The analysis involves rotating dihedral angles and calculating the relative energies of the resulting isomers to find the most favorable conformations. nih.gov For flexible molecules, steric hindrance and torsional strain are key factors that determine the most stable shapes. upenn.edu

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of chemical reaction pathways, providing insights into reaction mechanisms that can be difficult to observe experimentally. nih.gov This involves identifying the transition state (TS), which is the highest energy point along the minimum energy pathway between reactants and products. cornell.edu

Characterizing the transition state is crucial for understanding the kinetics and feasibility of a reaction. cornell.edu While specific reaction pathway models for this compound are not detailed in the available literature, the general approach involves using methods like 1,3-dipolar cycloaddition to model the formation of heterocyclic rings, a common reaction type for thiazole synthesis. nih.gov Computational tools can generate and optimize TS structures, accelerating the discovery and understanding of new chemical reactions. cornell.edu

Theoretical Framework for Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For thiazole derivatives, 3D-QSAR studies are performed to understand how different structural features influence their potency as, for example, inhibitors of specific enzymes. nih.govnih.gov

The process involves aligning a series of related compounds and using statistical methods like Partial Least Squares Regression (PLSR) or k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) to build a predictive model. nih.govresearchgate.net These models generate contour maps that indicate where steric, electrostatic, or hydrophobic modifications on the molecular scaffold might enhance or decrease activity. For example, a QSAR study on thiazol-benzimidazoles identified that specific substitutions could enhance their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. nih.govnih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. impactfactor.org Numerous studies have performed docking simulations on thiazole derivatives to investigate their potential as inhibitors for various targets, including cyclin-dependent kinases (CDKs), tubulin, and EGFR. nih.govnih.govnih.gov The results are often reported as a binding energy or docking score (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.govimpactfactor.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to analyze the stability of the ligand-protein complex over time. nih.gov These simulations model the movement of atoms and molecules, providing insights into the dynamic behavior of the binding interaction and confirming the stability of the docked pose. rsc.org For example, MD simulations have been used to validate docking results for thiazole derivatives targeting CDK2/4/6, identifying key polar and nonpolar interactions that are crucial for binding affinity. nih.gov

The table below presents example docking results for various thiazole derivatives against different biological targets, as found in the literature.

| Thiazole Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Finding |

| 2-(Aryl)-3-(thiazol-2-yl)thiazolidin-4-one | PDB ID: 1KZN | -6.8 | Methoxy-substituted phenyl ring enhances binding affinity. impactfactor.org |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | Coronavirus (6LU7) | -6.0 | Showed better binding energy than hydroxychloroquine. nih.govnih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives | CDK2/4/6 | Not specified, but interactions analyzed | Polar interactions with Lys and Asp residues were identified as crucial. nih.gov |

Biological Activity Profiling and Mechanistic Insights Excluding Clinical Human Trial Data, Safety, and Dosage Information

Biological Significance of Thiazole (B1198619) and α,β-Unsaturated Ketone Scaffolds in Molecular Recognition

The α,β-unsaturated ketone is another critical functional group characterized by a carbon-carbon double bond conjugated to a carbonyl group. fiveable.mewikipedia.org This arrangement creates an electrophilic β-carbon, making it susceptible to nucleophilic attack, particularly through a Michael addition reaction. wikipedia.orgresearchgate.net This reactivity is a key aspect of the biological activity of many natural and synthetic compounds. researchgate.net The α,β-unsaturated ketone moiety can covalently bind to nucleophilic residues, such as cysteine, in proteins, thereby modulating their function. nih.govnih.gov This covalent modification can lead to the inhibition of enzymes and the disruption of cellular signaling pathways. nih.govnih.gov

The combination of the thiazole and α,β-unsaturated ketone scaffolds in 4-(1,3-thiazol-5-yl)but-3-en-2-one results in a molecule with the potential for diverse and potent biological effects, stemming from both non-covalent and covalent interactions with its biological targets.

In Vitro Studies on Biomolecular Targets and Pathways

Enzyme Inhibition Studies

Thiazole-containing compounds have been extensively studied as inhibitors of various enzymes. Research has demonstrated their ability to target key enzymes involved in a range of diseases.

Kinases: Numerous thiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govnih.gov For instance, some derivatives have shown significant inhibitory activity against B-RAFV600E kinase, a key enzyme in melanoma, with IC50 values in the nanomolar range. nih.gov Others have been developed as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), another important therapeutic target. nih.gov The thiazole moiety often plays a crucial role in the binding of these inhibitors to the kinase active site. nih.govnih.gov Furthermore, some thiazole derivatives have been investigated as dual inhibitors of PI3K/mTOR, key enzymes in cell growth and proliferation pathways. nih.gov

Cholinesterases: Thiazole derivatives have also shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters and implicated in Alzheimer's disease. nih.govacs.org Studies have reported thiazole-based compounds with potent AChE inhibitory activity, with some exhibiting IC50 values in the nanomolar range. acs.org

Cyclooxygenases (COX) and Lipoxygenases (LOX): The anti-inflammatory properties of some thiazole derivatives are attributed to their ability to inhibit COX and LOX enzymes, which are central to the inflammatory cascade. researchgate.netdoaj.orgnih.govtandfonline.com Certain thiazole compounds have demonstrated selective inhibition of COX-2, an isoform of COX that is upregulated during inflammation, making them attractive candidates for the development of safer anti-inflammatory drugs. researchgate.netnih.gov

Table 1: Enzyme Inhibition by Thiazole Derivatives

| Enzyme Target | Thiazole Derivative Type | Reported Activity (IC50) | Reference |

|---|---|---|---|

| B-RAFV600E Kinase | Phenyl sulfonyl-containing thiazole | 23.1 ± 1.2 nM | nih.gov |

| GSK-3β | Acylaminopyridine with thiazole ring | 0.29 ± 0.01 nM | nih.gov |

| Acetylcholinesterase (AChE) | Acridine-thiazole hybrid | 6.5 nM | acs.org |

| Acetylcholinesterase (AChE) | Thiazole-based derivative | 103.24 nM | acs.org |

| COX-2 | 5,6-diarylimidazo[2.1-b]thiazole | Potent and selective | nih.gov |

| COX-2 | 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | 11.65 ± 6.20 mM | nih.gov |

| PI3Kα | Thiazole derivative | 0.086 ± 0.005 μM | nih.gov |

Receptor Binding Assays

The interaction of thiazole-containing molecules with various receptors has been a subject of investigation, revealing their potential to modulate receptor function.

Dopamine (B1211576) Receptors: While specific binding data for this compound on dopamine receptors is not extensively detailed in the provided context, the broader class of heterocyclic compounds is known to interact with G-protein coupled receptors (GPCRs), a family that includes dopamine receptors.

Androgen Receptor: A series of thiazole-based inhibitors have been synthesized to selectively target the DNA-binding domain of the androgen receptor (AR). researchgate.net One such compound effectively inhibited a human prostate cancer cell line expressing AR with an IC50 value of 0.38 μM. researchgate.net

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): The α,β-unsaturated ketone moiety is a key structural feature in natural ligands that covalently bind to a cysteine residue in the ligand-binding pocket of PPARγ. nih.govcapes.gov.br This covalent modification is essential for their transcriptional activity. nih.gov This suggests that compounds like this compound, possessing this moiety, could potentially interact with and modulate PPARγ activity.

Anti-proliferative Activity in Cellular Models and Associated Mechanisms of Action

Thiazole derivatives have demonstrated significant anti-proliferative activity against a variety of cancer cell lines. nih.govnih.govmdpi.comresearchgate.net The mechanisms underlying this activity are often multifaceted.

DNA Fragmentation and Mitochondrial Depolarization: Studies have shown that some thiazole derivatives can induce apoptosis (programmed cell death) in cancer cells. nih.gov The compound 1d, a thiazole derivative, was found to cause DNA fragmentation and mitochondrial depolarization, which are classic hallmarks of apoptosis. nih.gov

Cell Cycle Arrest: Certain thiazole compounds have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. mdpi.com For example, compound 4c, a thiazole derivative, was found to cause cell cycle arrest in MCF-7 breast cancer cells. mdpi.com

Tubulin Polymerization Inhibition: A novel series of thiazole-based derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. frontiersin.org Compound 10a from this series exhibited potent antitubulin activity with an IC50 value of 2.69 μM, which was more potent than the reference drug combretastatin (B1194345) A-4. frontiersin.org

Inhibition of Growth Factor Receptors: Some thiazole derivatives have been found to inhibit the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. mdpi.com Compound 4c demonstrated inhibitory activity against VEGFR-2 with an IC50 of 0.15 µM. mdpi.com Other derivatives have shown dual inhibitory activity against both EGFR and VEGFR-2. nih.gov

Table 2: Anti-proliferative Activity of Thiazole Derivatives

| Cell Line | Thiazole Derivative | IC50 Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| LNCaP/AR (Prostate) | SKLB-C2807 | 0.38 μM | Androgen Receptor Inhibition | researchgate.net |

| MCF-7 (Breast) | Compound 4c | 2.57 ± 0.16 µM | VEGFR-2 Inhibition, Cell Cycle Arrest, Apoptosis | mdpi.com |

| HepG2 (Liver) | Compound 4c | 7.26 ± 0.44 µM | VEGFR-2 Inhibition, Cell Cycle Arrest, Apoptosis | mdpi.com |

| Various Cancer Lines | Thiazole-acetamide derivative 10a | Average GI50 of 6 μM | Tubulin Polymerization Inhibition, Caspase Activation | frontiersin.org |

| PC3 (Prostate) | Tetrahydro-2H-1,3,5-thiadiazine thione derivative | 6.4-29.9 μM | Not specified | nih.gov |

Antimicrobial Mechanisms against Pathogenic Microorganisms

Thiazole-containing compounds have a long history of use as antimicrobial agents. nih.govjchemrev.commdpi.comijpsjournal.com Their mechanisms of action are diverse and target various essential cellular processes in microorganisms.

Inhibition of Bacterial Cell Wall Synthesis: The bactericidal action of some thiazole-containing antibiotics, like cefixime, is due to the inhibition of cell wall synthesis. wikipedia.org They bind to penicillin-binding proteins (PBPs), which are crucial for the final step of peptidoglycan synthesis, leading to cell lysis and death. wikipedia.org

Inhibition of Protein Synthesis: While not explicitly detailed for this compound, the general class of thiazoles has been shown to interfere with bacterial protein synthesis.

Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to permeate bacterial cell membranes, leading to leakage of cytoplasmic contents and ultimately cell death. mdpi.com

Inhibition of Key Bacterial Enzymes: Thiazole derivatives have been shown to inhibit essential bacterial enzymes. For instance, some compounds are predicted to inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. mdpi.com Others have shown inhibitory activity against DNA gyrase. nih.govnih.gov

Antifungal Mechanisms: The antifungal activity of certain thiazole derivatives is thought to involve the inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. mdpi.com

Table 3: Antimicrobial Activity of Thiazole Derivatives

| Microorganism | Thiazole Derivative | MIC/MBC/MFC Value | Putative Mechanism | Reference |

|---|---|---|---|---|

| S. aureus | Azo-thiazole derivative 3a | MIC = 10 μg/mL | Not specified | nih.gov |

| S. aureus | Azo-thiazole derivative 3c | MIC = 10 μg/mL | Not specified | nih.gov |

| E. coli | Heteroaryl(aryl) thiazole derivative 3 | MIC = 0.23–0.7 mg/mL | Inhibition of E. coli MurB | mdpi.com |

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

The anti-inflammatory properties of thiazole derivatives are well-documented and are mediated through the modulation of various inflammatory pathways. researchgate.netdoaj.orgtandfonline.com

Inhibition of COX and LOX Pathways: As mentioned earlier, a primary mechanism of the anti-inflammatory action of thiazole derivatives is the inhibition of COX and LOX enzymes. researchgate.netdoaj.orgnih.gov This leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. researchgate.net

Modulation of Cytokine Production: Inflammation involves a complex interplay of cytokines. doaj.org Thiazole derivatives can modulate the production of these signaling molecules. For instance, some compounds have been shown to reduce the expression of pro-inflammatory cytokines like TNF-α. researchgate.netresearchgate.net

Downregulation of Inflammatory Signaling Pathways: Thiazole derivatives can interfere with downstream signaling pathways activated during inflammation, such as the JAK-STAT and MAPK pathways. researchgate.netdoaj.org By inhibiting these pathways, they can suppress the expression of inflammatory genes.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement and Selectivity

While specific structure-activity relationship (SAR) studies on this compound are not extensively detailed in the available literature, a broader analysis of related thiazole-chalcone hybrids provides significant insights into the structural requirements for biological activity. These hybrids, which share the core thiazolyl-enone structure, have been investigated for various therapeutic properties, including antitubercular and antiproliferative activities. The SAR of these analogs is generally focused on modifications at three key positions: the thiazole ring, the aryl ring attached to the carbonyl group (in place of the methyl group in the target compound), and the enone linker.

For a series of (E)-1-(4-methyl-2-arylaminothiazol-5-yl)-3-arylprop-2-en-1-ones, the nature of the substituent on both the aryl rings plays a crucial role in their anticancer activity. nih.gov The evaluation of these thiazolyl-chalcones against various human cancer cell lines revealed that specific substitutions are essential for potency. nih.gov

Studies on other thiazole-chalcone hybrids have shown that the introduction of halogen atoms on the phenyl ring can significantly influence their antitubercular activity. For instance, compounds with 2,4-difluorophenyl and 2,4-dichlorophenyl groups demonstrated potent antitubercular activity. nih.gov In contrast, for antiproliferative activity against prostate cancer cells, a heteroaryl moiety like a 2-thiazolyl group in place of the phenyl ring resulted in the most potent compound in the series. nih.gov This suggests that while halogenated phenyl groups are favorable for antitubercular action, a heteroaromatic ring might be preferred for anticancer effects.

The general SAR trends for thiazole-chalcone derivatives can be summarized as follows:

Substituents on the Phenyl Ring : Electron-withdrawing groups, particularly halogens at the para and ortho positions of the phenyl ring attached to the enone moiety, are often associated with enhanced biological activity. nih.govnih.gov For example, 2,4-dichloro and 2,4-difluoro substitutions have been shown to increase antitubercular efficacy. nih.gov

Substituents on the Thiazole Ring : Modifications on the thiazole ring are also critical. For instance, in a series of 2-amino-thiazole derivatives, the presence of an N,N-dimethyl group versus a phenyl ring at the amino position can drastically alter cytotoxic activity. nih.gov Similarly, the substitution pattern on the thiazole ring itself, such as the presence of a methyl group, can be crucial for activity. nih.gov

The Enone Linker : The α,β-unsaturated ketone (enone) moiety is a key pharmacophore, acting as a Michael acceptor. This reactive site is often crucial for covalent interactions with biological targets, such as cysteine residues in enzymes. The planarity and electronic properties of this linker are vital for proper orientation and binding within the active site of target proteins.

The table below summarizes the structure-activity relationships for a series of thiazole-chalcone analogs, highlighting the impact of different substituents on their biological activities.

| Compound Series | Key Structural Features | Observed Biological Activity | Reference |

|---|---|---|---|

| Thiazole-chalcone hybrids | 2,4-difluorophenyl and 2,4-dichlorophenyl groups on the chalcone (B49325) moiety. | Showed potent antitubercular activity. | nih.gov |

| Thiazole-chalcone hybrids | Heteroaryl 2-thiazolyl moiety in the chalcone part. | Exhibited promising antiproliferative activity against prostate cancer cell line (DU-145). | nih.gov |

| (E)-1-(4-methyl-2-arylaminothiazol-5-yl)-3-arylprop-2-en-1-ones | Various substituents on the aryl rings. | Certain derivatives are effective against cancer cell lines with IC50s below 10 μM. | nih.gov |

| Thiazole-bearing analogues | m, p-dimethyl substitution in the phenyl ring. | Important for cytotoxic activity. | nih.gov |

| Thiazole-bearing analogues | Replacement of N,N-dimethyl group with a phenyl ring in the thiazole moiety. | Essential for activity. | nih.gov |

In Silico Predictions of Biological Activities and Potential Target Identification

In silico methods, including molecular docking and pharmacophore modeling, have been instrumental in elucidating the potential biological targets and mechanisms of action for compounds structurally related to this compound. While specific computational studies on this exact molecule are limited, research on analogous thiazole-chalcone hybrids provides valuable predictive insights.

Molecular docking studies on a series of thiazole-chalcone hybrids have been performed to understand their binding modes with potential biological targets. For instance, to investigate their antitubercular activity, docking studies were conducted against the active site of the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. The results indicated that the thiazole-chalcone scaffold fits well into the binding pocket, with the thiazole ring and the chalcone linker forming key interactions with amino acid residues. nih.gov

For antiproliferative activity, docking simulations have been carried out against various cancer-related proteins. One study focused on the interaction of thiazole-chalcones with a target protein, predicting key binding interactions that could be responsible for their cytotoxic effects. nih.gov These in silico approaches are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds, helping to assess their drug-likeness. nih.gov

In other related thiazole derivatives, in silico target prediction has suggested a range of potential biological targets. For example, for certain 3H-thiazolo[4,5-b]pyridin-2-one derivatives, flexible docking simulations pointed towards cyclooxygenase pathway enzymes (COX-1, COX-2, mPGES-1) as possible targets for their anti-inflammatory effects. nih.gov Similarly, for a novel 2-thiazolylimino-5-benzylidin-thiazolidin-4-one scaffold, web-based servers predicted several putative targets, including COX-2, acetylcholinesterase, aldose reductase, and thyroid hormone receptor alpha, which were further substantiated by molecular docking analysis.

The table below presents a summary of in silico predictions for thiazole derivatives that are structurally related to this compound.

| Compound Class | Predicted Biological Target(s) | In Silico Method Used | Key Findings | Reference |

|---|---|---|---|---|

| Thiazole-chalcone hybrids | Enoyl-acyl carrier protein reductase (InhA) | Molecular Docking (AutoDock) | Predicted key binding interactions responsible for antitubercular activity. | nih.gov |

| Thiazole-chalcone hybrids | Not specified cancer target protein | Molecular Docking (AutoDock), SwissADME | Predicted binding interactions for antiproliferative activity and computed drug-likeness properties. | nih.gov |

| 3H-Thiazolo[4,5-b]pyridin-2-one derivatives | COX-1, COX-2, mPGES-1 | Flexible Docking, QSAR, Pharmacophore Modelling | Indicated stable complex formation with cyclooxygenase pathway enzymes, suggesting a mechanism for anti-inflammatory action. | nih.gov |

| bis- nih.govnih.govdntb.gov.uathiadiazolimines and bis-thiazolimines | SARS-CoV-2 Main Protease (Mpro) | Molecular Docking | Some derivatives showed better binding affinity than positive controls, suggesting potential as viral protease inhibitors. | nih.gov |

| 4-(Thiazol-5-yl)benzoic acid derivatives | Protein kinase CK2 | Molecular Modeling | Rational design and modeling supported the development of potent CK2 inhibitors. | nih.gov |

Applications in Catalysis and Advanced Materials Science

Potential as Ligands in Transition Metal Catalysis

The thiazole (B1198619) ring is a well-established N,S-heterocycle that can act as a ligand in transition metal catalysis. The nitrogen atom in the thiazole ring is a potential coordination site for transition metals. Thiazole-containing ligands have been successfully employed in various catalytic reactions, including palladium-catalyzed cross-coupling reactions. nih.gov The specific structure of 4-(1,3-thiazol-5-yl)but-3-en-2-one, with its thiazole-5-yl group, offers intriguing possibilities for ligand design. Mesoionic thiazol-5-ylidenes, for instance, have been shown to be potent electron-donating ligands for transition metals such as gold and palladium, leading to the formation of thermally and air-stable complexes. nih.gov

While direct catalytic applications of this compound complexes are not extensively documented, its potential can be inferred. The molecule could function as a bidentate ligand, coordinating to a metal center through both the thiazole nitrogen and the carbonyl oxygen of the enone group. This chelation could form stable metallacycles, which are often key intermediates in catalytic cycles. The electronic properties of the thiazole ring, and consequently the donor/acceptor characteristics of the ligand, could be fine-tuned by substituents on the thiazole ring, influencing the catalytic activity of the resulting metal complex. Thiazole-based N,P-ligands have demonstrated high efficiency in palladium-catalyzed asymmetric cycloisomerization reactions, highlighting the versatility of the thiazole scaffold in supporting catalytic transformations. researchgate.net The exploration of this compound and its derivatives as ligands could therefore open new avenues in the development of novel and efficient transition metal catalysts. uea.ac.uk

Role as Precursors for Complex Heterocyclic Systems

The enone functionality within this compound makes it a valuable precursor for the synthesis of a variety of complex heterocyclic systems. Chalcones, which share the 1,3-diaryl-2-propen-1-one core structure, are well-known starting materials for synthesizing heterocyclic compounds like pyridines, pyrazolines, and pyrano[2,3-d]thiazoles. nih.govmdpi.com The reaction of enones with a nitrogen source is a common strategy for constructing pyridine (B92270) rings.

For instance, the reaction of a thiazolyl ketone with benzaldehyde (B42025) derivatives and malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) can yield thiazolyl-substituted pyridines. mdpi.com This suggests that this compound could undergo similar multicomponent reactions to afford novel thiazolyl-pyridine hybrids. Such compounds are of interest due to the combined biological activities often associated with both thiazole and pyridine moieties. nih.gov

The general synthetic utility of enones in forming heterocyclic systems is summarized in the table below, illustrating the potential of this compound as a versatile building block.

| Precursor System | Reagents | Resulting Heterocycle | Reference |

| Chalcone (B49325) (Enone) | Malononitrile, Ammonium Acetate | Pyridine | nih.gov |

| Chalcone (Enone) | Benzoylacetonitrile, Ammonium Acetate | Pyridine | nih.gov |

| Chalcone (Enone) | Ethyl Cyanoacetate, Ammonium Acetate | Pyridone | nih.gov |

| Thiazolyl Ethanone, Benzaldehyde, Malononitrile, Ammonium Acetate | Glacial Acetic Acid | Thiazolyl Pyridine | mdpi.com |

| Chalcone (Enone) | Thiosemicarbazide | Dihydropyrazole-1-carbothioamide | researchgate.net |

These examples underscore the potential of this compound to serve as a key intermediate in the construction of diverse and potentially bioactive heterocyclic molecules. The reactivity of the enone system allows for a range of cyclization and condensation reactions, providing access to complex scaffolds from a relatively simple starting material. rsc.orgsemanticscholar.org

Integration into Functional Materials

The incorporation of π-conjugated organic molecules into functional materials is a rapidly growing area of research, with applications in electronics and photonics. Aryl-substituted thiazoles have been identified as important components in materials such as fluorescent dyes and liquid crystals. researchgate.net The structure of this compound, featuring a π-conjugated system that extends from the thiazole ring through the butenone chain, suggests its potential as a building block for such materials.

The photophysical properties of organic molecules are strongly influenced by their molecular structure and intermolecular interactions in the solid state. For example, in thiazolo[5,4-d]thiazole (B1587360) derivatives, the crystal packing arrangement has a significant impact on their fluorescence emission, spanning the visible spectrum from blue to orange-red. nih.gov This demonstrates that the thiazole core can be a key component in designing materials with tunable optical properties.

Furthermore, the synthesis of thiazoles bearing aryl enamine side chains has shown that the nature of the π-conjugated spacer and intramolecular hydrogen bonding can significantly affect their absorption and fluorescence properties. researchgate.net The conjugated enone system in this compound could be similarly modified to tune its electronic and photophysical characteristics. For instance, extending the conjugation or introducing specific functional groups could lead to materials with desired properties for applications in organic light-emitting diodes (OLEDs), sensors, or nonlinear optics. While specific applications of this compound in this domain are yet to be fully realized, its structural motifs are highly promising for the development of novel functional organic materials.

Future Directions and Emerging Research Avenues for Thiazolyl Enones

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing thiazolyl enones is geared towards efficiency, cost-effectiveness, and environmental responsibility. While classical methods like the Hantzsch thiazole (B1198619) synthesis remain fundamental, research is pushing the boundaries to develop more advanced and sustainable protocols. nih.gov Modern approaches such as one-pot, multicomponent reactions are becoming increasingly prevalent for constructing complex thiazole-containing molecules, as they reduce waste and simplify purification processes. nih.govacs.org

Emerging trends focus on green chemistry principles, utilizing environmentally benign solvents like water or ethanol (B145695) and employing energy-efficient techniques such as microwave or ultrasound irradiation. researchgate.netrsc.org These methods not only minimize the environmental footprint but also often lead to shorter reaction times and higher yields. researchgate.net The development of novel catalytic systems, including nanocatalysts, is another promising avenue to enhance selectivity and reaction efficiency under milder conditions. nih.gov The goal is to create a toolbox of synthetic methods that are both versatile and adhere to the principles of sustainable chemistry.

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

| Methodology | Advantages | Disadvantages | Emerging Trends |

|---|---|---|---|

| Conventional Synthesis | Well-established, reliable for specific scaffolds. | Often requires harsh conditions, multiple steps, generates waste. researchgate.net | --- |

| Multicomponent Reactions | High atom economy, operational simplicity, diversity-oriented. nih.govacs.org | Can be challenging to optimize for all substrates. | Development of new isocyanide-based MCRs. |

| Microwave/Ultrasound-Assisted | Rapid heating, shorter reaction times, improved yields. researchgate.net | Specialized equipment required, scalability can be an issue. | Solvent-free microwave-assisted synthesis. researchgate.net |

| Green Catalyst-Based | Use of non-toxic, renewable catalysts, mild reaction conditions. rsc.org | Catalyst development and recovery can be complex. | Application of solid acid catalysts and biocatalysts. |

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

The aromatic thiazole ring and the electrophilic enone system present a rich landscape for chemical transformations. nih.gov The thiazole ring itself has multiple reactive positions. The C2-proton is acidic and can be deprotonated by strong bases to form a nucleophilic ylide, enabling the introduction of various substituents at this position. wikipedia.org Conversely, the C5 position is often the primary site for electrophilic substitution. wikipedia.org

Future research will likely focus on leveraging this inherent reactivity to forge new molecular architectures. For thiazolyl enones, the enone moiety is a classic Michael acceptor, readily reacting with nucleophiles. nih.govmdpi.com Exploring novel intramolecular reactions, such as cascade or domino sequences initiated by a Michael addition, could lead to the rapid construction of complex, polycyclic, or spirocyclic systems containing the thiazole nucleus. mdpi.com Furthermore, cycloaddition reactions, though often requiring high temperatures for simple thiazoles, could be facilitated in thiazolyl enones by the electronic nature of the conjugated system, offering pathways to novel fused heterocyclic structures. wikipedia.org The oxidation of the thiazole nitrogen to an N-oxide can also alter the ring's reactivity, potentially directing subsequent functionalization to the C2 position under milder conditions. wikipedia.org

Integration of Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, and its application to thiazolyl enones is a rapidly growing field. In silico methods are being integrated at every stage of the research pipeline, from initial design to predicting biological activity and pharmacokinetic properties. nih.govbris.ac.uk

Advanced computational techniques such as Density Functional Theory (DFT) can provide deep insights into the electronic structure and reactivity of thiazolyl enones, helping to rationalize observed reaction outcomes and predict new reactivity patterns. bris.ac.uk Molecular docking studies are routinely used to predict how these molecules might bind to the active sites of biological targets like kinases or enzymes, guiding the design of more potent and selective inhibitors. bris.ac.uknih.gov Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction platforms allow for the early-stage evaluation of the drug-likeness of novel thiazolyl enone derivatives, helping to prioritize which compounds to synthesize and test, thereby reducing late-stage failures in the drug development process. nih.govnih.gov

Table 2: Computational Tools in Thiazolyl Enone Research

| Tool/Technique | Application | Purpose | Reference |

|---|---|---|---|

| Molecular Docking | Target-based drug design | Predicts binding affinity and mode of interaction with a biological target. | bris.ac.uknih.gov |

| DFT Analysis | Reactivity and property prediction | Calculates electronic properties, molecular orbitals, and reaction energetics. | bris.ac.uk |

| ADME/Tox Prediction | Pharmacokinetic profiling | Assesses drug-likeness, metabolic stability, and potential toxicity in silico. | nih.gov |

| Pharmacophore Modeling | Ligand-based drug design | Identifies essential structural features required for biological activity. | mdpi.com |

Innovative Approaches to Biological Target Elucidation and Mechanistic Dissection

While thiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory effects, identifying the specific molecular targets for new scaffolds like thiazolyl enones remains a key challenge. mdpi.commdpi.com Future research will employ innovative strategies to deconstruct the complex biological interactions of these compounds.

Reverse pharmacophore mapping and target identification web servers (e.g., PharmMapper, TarFisDock) are powerful in silico tools that can predict potential protein targets for a given small molecule by comparing its structure to libraries of known ligands. nih.gov These computational hypotheses can then be validated experimentally. For instance, if a thiazolyl enone is predicted to target a specific enzyme family like cyclooxygenases (COX) or protein kinases (e.g., VEGFR-2, PI3K), its inhibitory activity can be confirmed through in vitro enzymatic assays. nih.govmdpi.commdpi.com For compounds that show promising cellular effects, such as inducing apoptosis in cancer cells, further mechanistic studies involving cell cycle analysis, and measuring the expression of key proteins like caspases can elucidate the specific pathways being modulated. bris.ac.ukresearchgate.net

Potential for Derivatization Towards New Chemical Entities with Tuned Properties

The thiazolyl enone scaffold is a highly versatile template that can be systematically modified to create libraries of new chemical entities with fine-tuned properties. nih.gov The inherent reactivity of both the thiazole and enone components allows for derivatization at multiple positions, enabling a thorough exploration of the structure-activity relationship (SAR). nih.gov

Future work will involve the strategic introduction of a wide array of substituents to modulate the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric profile. For example, adding electron-donating or electron-withdrawing groups to the thiazole ring or to an appended aromatic moiety can significantly influence biological activity. nih.gov The enone part of the molecule can be reacted with various thioamide-based nucleophiles or other reagents to generate novel fused-ring systems. nih.gov This systematic derivatization, often performed in a combinatorial fashion, is crucial for optimizing lead compounds to enhance their potency against a specific biological target, improve their pharmacokinetic profile, or reduce potential toxicity. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1,3-thiazol-5-yl)but-3-en-2-one, and how can reaction conditions be tailored to maximize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation between thiazole derivatives and α,β-unsaturated ketones. Key steps include:

- Aldol condensation : Use of base catalysts (e.g., NaOH) in ethanol under reflux to form the enone backbone.

- Thiazole functionalization : Coupling with thiazole-5-carboxaldehyde via nucleophilic addition, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

- Critical Parameters : Temperature control (±2°C) and stoichiometric ratios (1:1.2 for thiazole:enone) are crucial for minimizing side products like dimerized thiazoles .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The α,β-unsaturated ketone shows characteristic downfield shifts for conjugated carbonyl (δ ~190–200 ppm in ¹³C) and vinyl protons (δ ~6.5–7.5 ppm in ¹H) .

- IR : Confirm carbonyl (C=O stretch ~1680–1720 cm⁻¹) and thiazole ring (C=N stretch ~1560–1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from the enone moiety) .

Q. What preliminary biological assays are suitable for evaluating this compound, and how should controls be designed?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorogenic substrates. Include positive controls (e.g., staurosporine for kinases) and solvent controls (DMSO ≤0.1% v/v) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Normalize data to untreated cells and validate with triplicate runs .

Advanced Research Questions

Q. How do electronic effects of substituents on the thiazole ring influence the reactivity of this compound in Michael addition reactions?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. Electron-withdrawing groups (e.g., -NO₂) on the thiazole increase electrophilicity at the β-carbon of the enone, enhancing nucleophilic attack .

- Experimental Validation : Compare reaction rates with thiazoles bearing -OCH₃ (electron-donating) vs. -CF₃ (electron-withdrawing) using kinetic studies (UV-Vis monitoring at λ = 300–400 nm) .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous thiazole-enone hybrids?

- Methodological Answer :

- Meta-Analysis : Compile IC₅₀ values from literature (e.g., COX-2 inhibition for 4-thiazolidinones) and assess variability sources:

- Assay Conditions : pH (e.g., 7.4 vs. 6.5), incubation time (24h vs. 48h) .

- Structural Nuances : Substituent positioning (para vs. meta on phenyl rings) altering steric hindrance .

- Validation : Replicate conflicting studies under standardized protocols (e.g., NIH/3T3 cells for cytotoxicity) .

Q. How can molecular docking predict the binding mode of this compound to therapeutic targets like EGFR?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Glide. Prepare the ligand (optimize geometry with OPLS4 force field) and receptor (PDB ID: 1M17) .

- Docking Parameters : Grid box centered on ATP-binding site (coordinates: x=15.2, y=22.8, z=18.4), exhaustiveness=20. Key interactions:

- Hydrogen bonds between thiazole N and Met793.

- π-π stacking of enone with Phe723 .

- Validation : Compare with co-crystallized inhibitors (e.g., erlotinib) using RMSD <2.0 Å .

Q. What synthetic modifications enhance the metabolic stability of this compound without compromising bioactivity?

- Methodological Answer :

- Derivatization : Introduce fluorine at the α-position of the enone to block CYP450-mediated oxidation .

- Prodrug Design : Convert the ketone to a ketal (e.g., ethylene glycol protection) for improved oral bioavailability, with acid-labile release in target tissues .

- In Vitro ADME : Assess microsomal stability (human liver microsomes, NADPH) and plasma protein binding (equilibrium dialysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.